molecular formula C10H9ClN4 B8708449 6-(m-Chlorophenyl)-3-hydrazinopyridazine CAS No. 66548-98-9

6-(m-Chlorophenyl)-3-hydrazinopyridazine

Cat. No. B8708449
CAS RN: 66548-98-9
M. Wt: 220.66 g/mol
InChI Key: ZSLZEMNLILRXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(m-Chlorophenyl)-3-hydrazinopyridazine is a useful research compound. Its molecular formula is C10H9ClN4 and its molecular weight is 220.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(m-Chlorophenyl)-3-hydrazinopyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(m-Chlorophenyl)-3-hydrazinopyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

66548-98-9

Product Name

6-(m-Chlorophenyl)-3-hydrazinopyridazine

Molecular Formula

C10H9ClN4

Molecular Weight

220.66 g/mol

IUPAC Name

[6-(3-chlorophenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C10H9ClN4/c11-8-3-1-2-7(6-8)9-4-5-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)

InChI Key

ZSLZEMNLILRXLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C(C=C2)NN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6.85 g of 3-chloro-6-(m-chlorophenyl)pyridazine, 100 ml. of n-butanol and 3.05 g. of hydrazine hydrate is refluxed overnight. The solvent is removed under vacuum to give a semi-solid. The solid is dissolved in a minimum of hot nitromethane. Cooling gives 3.5 g. of amorphous solid.
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Synthesis routes and methods III

Procedure details

A slurry of 3-chloro-6-(meta-chlorophenyl)pyridazine (10.25 g.) in anhydrous hydrazine (36 ml) was heated at 82° C. for 3 hours. Upon cooling a solid separated. The solid was isolated by filtration and recrystallized from ethanol to give 3-hydrazino-6-(meta-chlorophenyl)pyridazine, m.p. 173°-174°. When 3-hydrazino-6-(meta-chlorophenyl)-pyridazine was reacted with acrylonitrile using the same procedure described in Example 1, 1-[6'-(meta-chlorophenyl)-pyridazin-3'-yl]-3-aminopyrazol-2-ene was obtained, m.p. 196°-197° C.
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